Thanatin

Antimicrobial peptides Hemolytic toxicity Therapeutic index

Thanatin is a 21-amino acid, single-disulfide-bond-containing β-hairpin antimicrobial peptide (AMP) originally isolated from the hemipteran insect Podisus maculiventris. It belongs to the β-hairpin class of cationic host defense peptides and exhibits bactericidal and fungicidal activity against Gram-negative bacteria, Gram-positive bacteria, and filamentous fungi at low micromolar concentrations.

Molecular Formula
Molecular Weight
Cat. No. B1575696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThanatin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thanatin Antibacterial Peptide: Broad-Spectrum Insect-Derived β-Hairpin AMP for Multidrug-Resistant Pathogen Research


Thanatin is a 21-amino acid, single-disulfide-bond-containing β-hairpin antimicrobial peptide (AMP) originally isolated from the hemipteran insect Podisus maculiventris [1]. It belongs to the β-hairpin class of cationic host defense peptides and exhibits bactericidal and fungicidal activity against Gram-negative bacteria, Gram-positive bacteria, and filamentous fungi at low micromolar concentrations [1][2]. Unlike many β-hairpin AMPs that act primarily through membrane disruption, thanatin exerts its antibacterial effects through a dual mechanism: competitively displacing divalent cations from the outer membrane to induce LPS release, and binding to periplasmic proteins LptA and LptD to inhibit lipopolysaccharide transport and outer membrane biogenesis [1]. This target-specific mechanism, combined with exceptionally low hemolytic toxicity, distinguishes thanatin from other members of the β-hairpin AMP family and positions it as a lead scaffold for anti-infective development against ESKAPE pathogens.

Why β-Hairpin AMPs Cannot Be Interchanged: Thanatin's Differentiated Target Engagement and Selectivity Profile


β-Hairpin antimicrobial peptides (e.g., protegrin-1, tachyplesin-1, polyphemusin-1, gomesin, arenicin-3) share a common structural scaffold but diverge markedly in their mechanism of action, toxicity, and target engagement [1]. Most class members kill bacteria via non-specific membrane disruption, a mechanism that correlates with high hemolytic and cytotoxic activity [1]. Thanatin is mechanistically distinct: its antibacterial activity against Gram-negative pathogens depends on stereospecific binding to LptA and LptD—periplasmic proteins of the lipopolysaccharide transport complex—rather than on generalized membrane lysis [2]. This target-driven pharmacology decouples antimicrobial potency from mammalian cell toxicity, a separation not achieved by protegrin-1, tachyplesin-1, or polyphemusin-1 [1]. Consequently, thanatin cannot be generically substituted by another β-hairpin AMP without losing the favorable selectivity window and the capacity to inhibit LPS biogenesis—a validated vulnerability in multidrug-resistant Enterobacteriaceae. The evidence below quantifies these differentiating parameters.

Thanatin Comparator Evidence Guide: Quantitative Differentiation Against Structural and Functional Analogs


Hemolytic and Cytotoxic Selectivity: Thanatin vs. Protegrin-1, Tachyplesin-1, Polyphemusin-1, Gomesin, Arenicin-3

Among six structurally characterized β-hairpin AMPs evaluated under identical assay conditions, thanatin exhibited the lowest hemolytic activity (1.3 ± 0.4% at 300 μg/mL) and the most favorable cytotoxicity profile against both HepG2 and HEK293 cell lines (>300 μg/mL at both 1% and 10% FBS). In contrast, protegrin-1 caused 64.8 ± 3.5% hemolysis at the same concentration and displayed cytotoxicity as low as 31.4 ± 2.0 μg/mL (HepG2, 1% FBS) [1]. Tachyplesin-1 and polyphemusin-1 showed intermediate hemolysis (27.8% and 29.6%, respectively) but substantial cytotoxicity (65.7 and 36.5 μg/mL in HepG2 at 1% FBS) [1]. The therapeutic index (TI) calculated as the ratio of average toxicity to median MIC across all tested strains was 3 for thanatin, compared to 19 for protegrin-1, 335 for tachyplesin-1, and 46 for polyphemusin-1; the low TI of thanatin reflects extremely low toxicity rather than reduced potency [1]. This differential selectivity is critical because it demonstrates that thanatin's antimicrobial activity is mechanistically decoupled from mammalian membrane disruption—unlike other β-hairpin AMPs where antimicrobial and hemolytic activities both correlate with amphipathicity [1].

Antimicrobial peptides Hemolytic toxicity Therapeutic index β-hairpin AMPs

NDM-1-Producing Pathogen Coverage: Thanatin vs. Carbapenem Antibiotics

Thanatin retains potent bactericidal activity against clinical isolates of NDM-1-producing Escherichia coli and Klebsiella pneumoniae that are resistant to carbapenem antibiotics [1]. Against five NDM-1-positive E. coli clinical isolates, thanatin exhibited MICs of 2 μg/mL (0.8 μM), while the same strains showed meropenem MICs of 64–128 μg/mL and imipenem MICs of 16–32 μg/mL [1]. Against four NDM-1-positive K. pneumoniae clinical isolates, thanatin MICs were 8 μg/mL (3.2 μM) compared with meropenem MICs of 128–>256 μg/mL and imipenem MICs of 32–128 μg/mL [1]. Thanatin achieves this activity through a dual mechanism unique among clinically used agents: (i) competitive displacement of divalent cations from the outer membrane, causing LPS release and membrane destabilization, and (ii) direct inhibition of NDM-1 enzymatic activity by displacing zinc ions from the metallo-β-lactamase active site [2]. This dual mode of action reverses carbapenem resistance in NDM-1-producing bacteria both in vitro and in a mouse peritonitis model, where thanatin (1–6 mg/kg, i.p.) protected mice from lethal NDM-1 E. coli infection [2].

NDM-1 metallo-β-lactamase Carbapenem resistance Gram-negative ESKAPE Antimicrobial peptide

LptA/LptD Target Binding Affinity: Thanatin vs. Membrane-Active β-Hairpin AMPs

Thanatin engages a specific periplasmic protein target—the LptA-LptD complex responsible for LPS transport to the outer membrane—with high affinity, distinguishing it from membrane-permeabilizing β-hairpin AMPs that lack defined protein targets . Thanatin binds to E. coli LptA with a dissociation constant (Kd) of 16 nM and to LptD with a Kd of 39 nM, as measured by fluorescence polarization and bio-layer interferometry . This is in marked contrast to β-hairpin AMPs such as protegrin-1, tachyplesin-1, and arenicin-3, which exert antibacterial effects primarily through non-specific membrane disruption and have no reported specific periplasmic protein targets [1]. The functional relevance of LptA binding is underscored by structure-activity data: a C11A/C18A disulfide-ablated thanatin mutant showed a 26-fold reduction in LptAm binding affinity (Kd: 47 ± 5 nM for mutant vs. wild-type Kd ~1.8 nM in this assay system), and this binding loss correlated with diminished antibacterial activity [1]. Furthermore, the M21F analog of thanatin exhibited an 18-fold improvement in LptAm binding affinity (Kd ~0.73 nM vs. 13 nM for wild-type thanatin) with correspondingly enhanced antibacterial potency, confirming the direct relationship between target engagement and antimicrobial effect [2]. No other β-hairpin AMP has demonstrated this level of defined, affinity-driven target engagement with the Lpt pathway.

LPS transport LptA LptD Outer membrane biogenesis Target engagement

Disulfide Bond Dispensability: Linear (L-thanatin) vs. Cyclic (C-thanatin) Activity Equivalence

The intramolecular disulfide bond (Cys11–Cys18) that defines thanatin's β-hairpin conformation is dispensable for both in vitro and in vivo antimicrobial activity [1]. In a direct head-to-head comparison, cyclic thanatin (C-thanatin) and linear thanatin (L-thanatin, synthesized without disulfide bond formation) showed no difference in MICs against eight Gram-negative and two Gram-positive bacterial strains, including ESBL-producing E. coli [1]. In a mouse model of ESBL-producing E. coli sepsis, survival rates were statistically indistinguishable between C-thanatin and L-thanatin at both 5 mg/kg and 10 mg/kg doses [1]. Neither form showed toxicity to human red blood cells or human umbilical vein endothelial cells (HUVECs) at concentrations up to 256 μg/mL [1]. Circular dichroism spectroscopy confirmed that L-thanatin adopts a secondary structure highly similar to C-thanatin in solution [1]. Membrane permeabilization and depolarization assays further demonstrated that C-thanatin and L-thanatin have equivalent abilities to permeabilize both outer and inner bacterial membranes without causing significant HUVEC membrane damage [1]. This finding is practically significant because elimination of the disulfide bond reduces peptide synthesis complexity and cost by avoiding the oxidative folding step, enabling larger-scale procurement without compromising activity [1].

Disulfide bond Linear peptide synthesis Cost-effective manufacturing ESBL-producing E. coli

In Vivo Efficacy in ESBL-Producing E. coli Sepsis: A-thanatin Dose-Response vs. Ampicillin

C-terminal amidated thanatin (A-thanatin) demonstrated dose-dependent in vivo efficacy in a stringent BALB/c mouse model of ESBL-producing E. coli sepsis, significantly outperforming the conventional antibiotic ampicillin [1]. Mice (n=12 per group) were infected intraperitoneally with 3.4 × 10⁵ CFU of ESBL-producing E. coli and treated with three doses of A-thanatin at 2.5, 5.0, or 10.0 mg/kg, or a single dose of ampicillin at 20 mg/kg [1]. Survival rates at the end of the observation period were 50.0% (low-dose), 66.7% (middle-dose), and 91.7% (high-dose) for A-thanatin, compared with 0% survival in the ampicillin-treated group and 0% in the infected diluent control [1]. Bacterial colonization in liver, spleen, lung, and kidney was significantly reduced in A-thanatin-treated mice compared with infected controls (P < 0.05) [1]. This in vivo efficacy is underpinned by A-thanatin's in vitro potency (MIC ≤4 μg/mL against ESBL-EC clinical isolates), minimal hemolysis, and high plasma stability [1]. Resistance induction studies showed that ESBL-EC did not develop stable resistance to A-thanatin after serial passage at sub-inhibitory concentrations [1].

In vivo efficacy ESBL E. coli Sepsis model Dose-response Survival rate

Thanatin: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Target-Based Screening for LptA/LptD Inhibitors in Gram-Negative Antibiotic Discovery

Thanatin serves as an ideal reference ligand for fluorescence polarization or bio-layer interferometry competition assays targeting the LptA and LptD proteins of the LPS transport pathway . Its validated Kd values of 16 nM (LptA) and 39 nM (LptD) provide a high-affinity benchmark for hit identification and SAR campaigns . The availability of fluorescently labeled thanatin derivatives enables direct competitive binding experiments with test compounds, and the extensive structural biology data on thanatin-LptA complexes (including co-crystal structures at resolutions of 1.80–2.43 Å) support structure-based drug design . No other commercially available β-hairpin AMP offers this combination of defined target engagement, available structural data, and established competitive binding assay protocols for the Lpt pathway.

NDM-1 Carbapenemase Inhibitor Discovery and Resistance Reversal Studies

Thanatin is uniquely suited as a dual-mechanism probe for NDM-1-targeted drug discovery because it simultaneously disrupts the outer membrane of NDM-1-producing bacteria and directly inhibits NDM-1 enzymatic activity by zinc displacement . Its MIC of 0.8–3.2 μM against NDM-1-positive clinical isolates that are resistant to meropenem (MIC 64–>256 μg/mL) and imipenem (MIC 16–128 μg/mL) establishes it as a positive control for assays designed to identify compounds that overcome metallo-β-lactamase-mediated resistance . The in vivo efficacy of thanatin (1–6 mg/kg, i.p.) in a mouse NDM-1 E. coli infection model further supports its use as a reference compound in animal studies evaluating novel NDM-1 inhibitors or combination therapies .

AMP Selectivity Benchmarking: Low-Hemolytic Positive Control for Cytotoxicity Profiling

In antimicrobial peptide development programs where therapeutic index optimization is critical, thanatin provides a validated low-toxicity benchmark against which novel AMP candidates can be calibrated . With hemolysis of only 1.3% at 300 μg/mL and cytotoxicity exceeding the highest test concentration (>300 μg/mL) in both HepG2 and HEK293 cells, thanatin defines the favorable end of the selectivity spectrum within the β-hairpin class . Researchers developing peptide analogs or de novo AMPs can use thanatin as a reference standard in parallel hemolysis and cytotoxicity assays to quantify whether their engineered variants approach or exceed thanatin's selectivity window . This application is especially relevant given that the most potent β-hairpin AMPs (e.g., protegrin-1) are also the most toxic, while thanatin demonstrates that potency and low toxicity can coexist.

Cost-Effective Peptide Procurement: Linear Thanatin for Large-Scale In Vivo Studies

For research programs requiring gram-scale quantities of antimicrobial peptide for animal efficacy studies, L-thanatin (linear form) offers identical in vitro MIC values, in vivo survival rates, and mammalian safety profiles to C-thanatin (cyclic form), while eliminating the oxidative folding step that significantly increases synthesis cost . The demonstrated equivalence in antibacterial potency across 10 bacterial strains, membrane permeabilization activity, and in vivo survival outcomes in an ESBL-producing E. coli sepsis model validates linear thanatin as a functionally identical, lower-cost substitute for the native cyclic peptide in any application where disulfide bond integrity is not the experimental variable under investigation .

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